molecular formula C11H11NO B13001379 (E)-4-(2-Ethoxyvinyl)benzonitrile

(E)-4-(2-Ethoxyvinyl)benzonitrile

Cat. No.: B13001379
M. Wt: 173.21 g/mol
InChI Key: UNWSACYQPMYFFU-BQYQJAHWSA-N
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Description

(E)-4-(2-Ethoxyvinyl)benzonitrile is an organic compound characterized by the presence of an ethoxyvinyl group attached to a benzonitrile core. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-Ethoxyvinyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with ethoxyacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to promote the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-Ethoxyvinyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The ethoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-(2-ethoxyvinyl)benzoic acid.

    Reduction: Formation of 4-(2-ethoxyvinyl)benzylamine.

    Substitution: Formation of substituted derivatives like 4-bromo-4-(2-ethoxyvinyl)benzonitrile.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (E)-4-(2-Ethoxyvinyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxyvinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyvinyl)benzonitrile: Similar structure with a methoxy group instead of an ethoxy group.

    4-(2-Ethoxyethyl)benzonitrile: Similar structure with an ethoxyethyl group instead of an ethoxyvinyl group.

Uniqueness

(E)-4-(2-Ethoxyvinyl)benzonitrile is unique due to the presence of the ethoxyvinyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness can be leveraged in various chemical and biological applications.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

4-[(E)-2-ethoxyethenyl]benzonitrile

InChI

InChI=1S/C11H11NO/c1-2-13-8-7-10-3-5-11(9-12)6-4-10/h3-8H,2H2,1H3/b8-7+

InChI Key

UNWSACYQPMYFFU-BQYQJAHWSA-N

Isomeric SMILES

CCO/C=C/C1=CC=C(C=C1)C#N

Canonical SMILES

CCOC=CC1=CC=C(C=C1)C#N

Origin of Product

United States

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